

Application Notes and Protocols for the Asymmetric Synthesis of Functionalized Dihydropyrans

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Compound of Interest

Compound Name: *methyl 3,6-dihydro-2H-pyran-4-carboxylate*

Cat. No.: B561067

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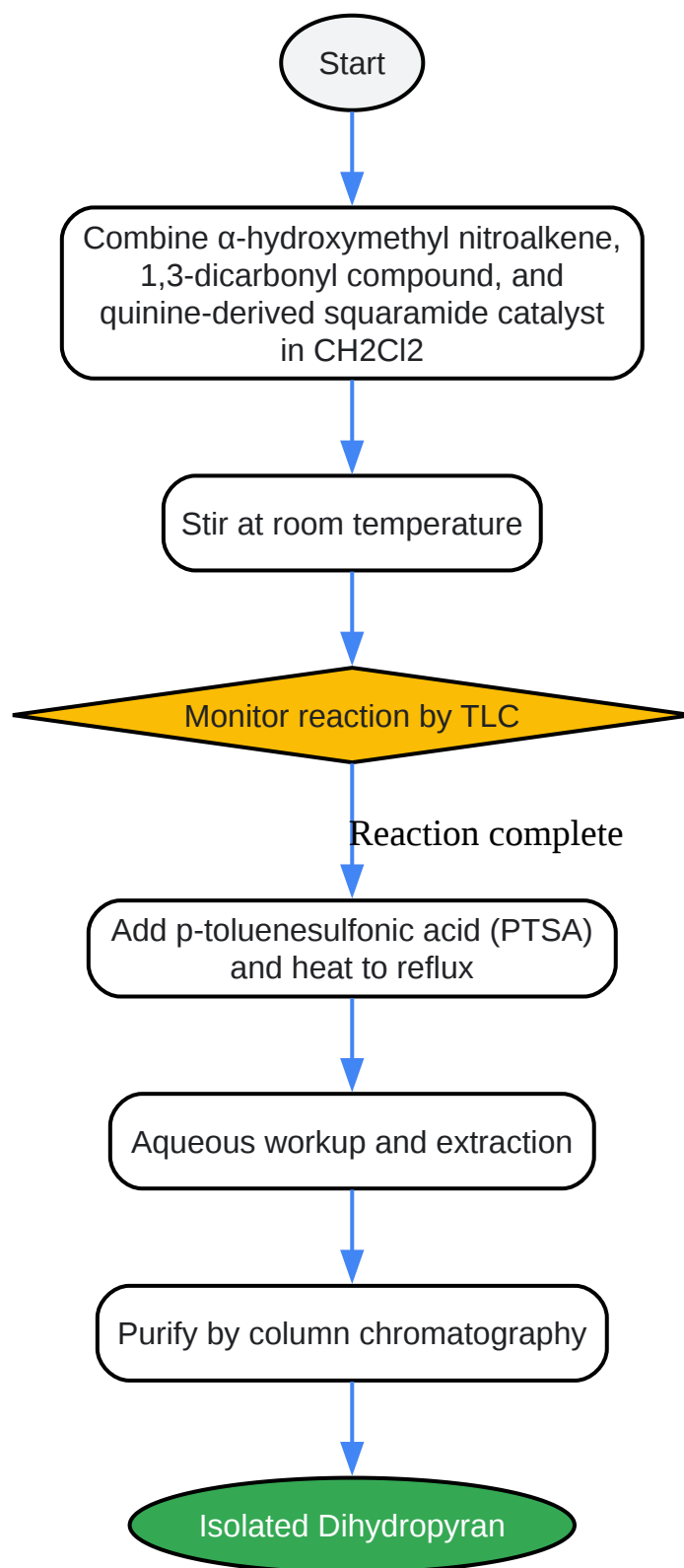
For Researchers, Scientists, and Drug Development Professionals

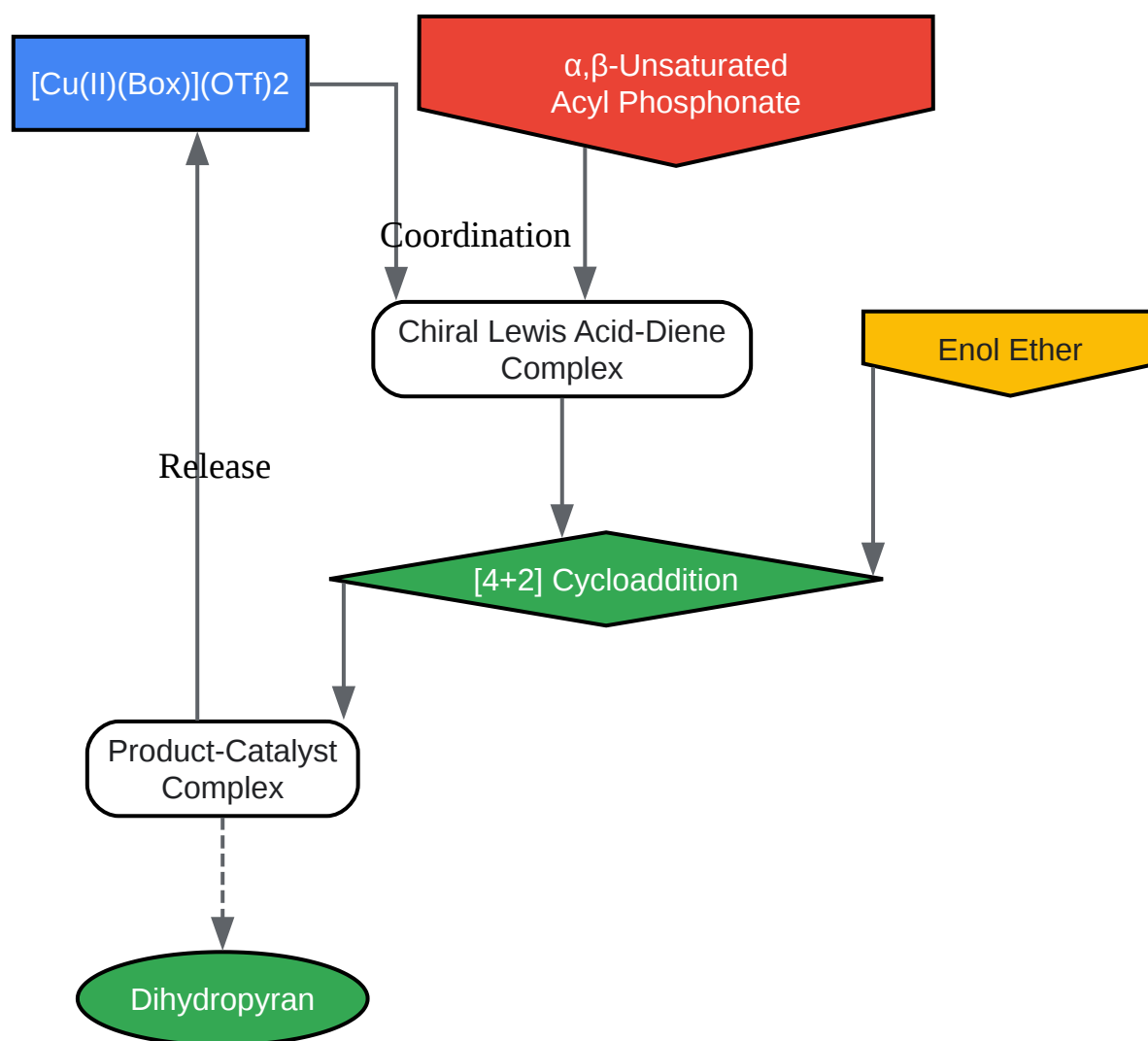
These application notes provide detailed protocols and comparative data for selected modern methods in the asymmetric synthesis of functionalized dihydropyrans. The methodologies highlighted herein offer high efficiency, stereoselectivity, and broad substrate applicability, making them valuable tools for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug discovery and development.

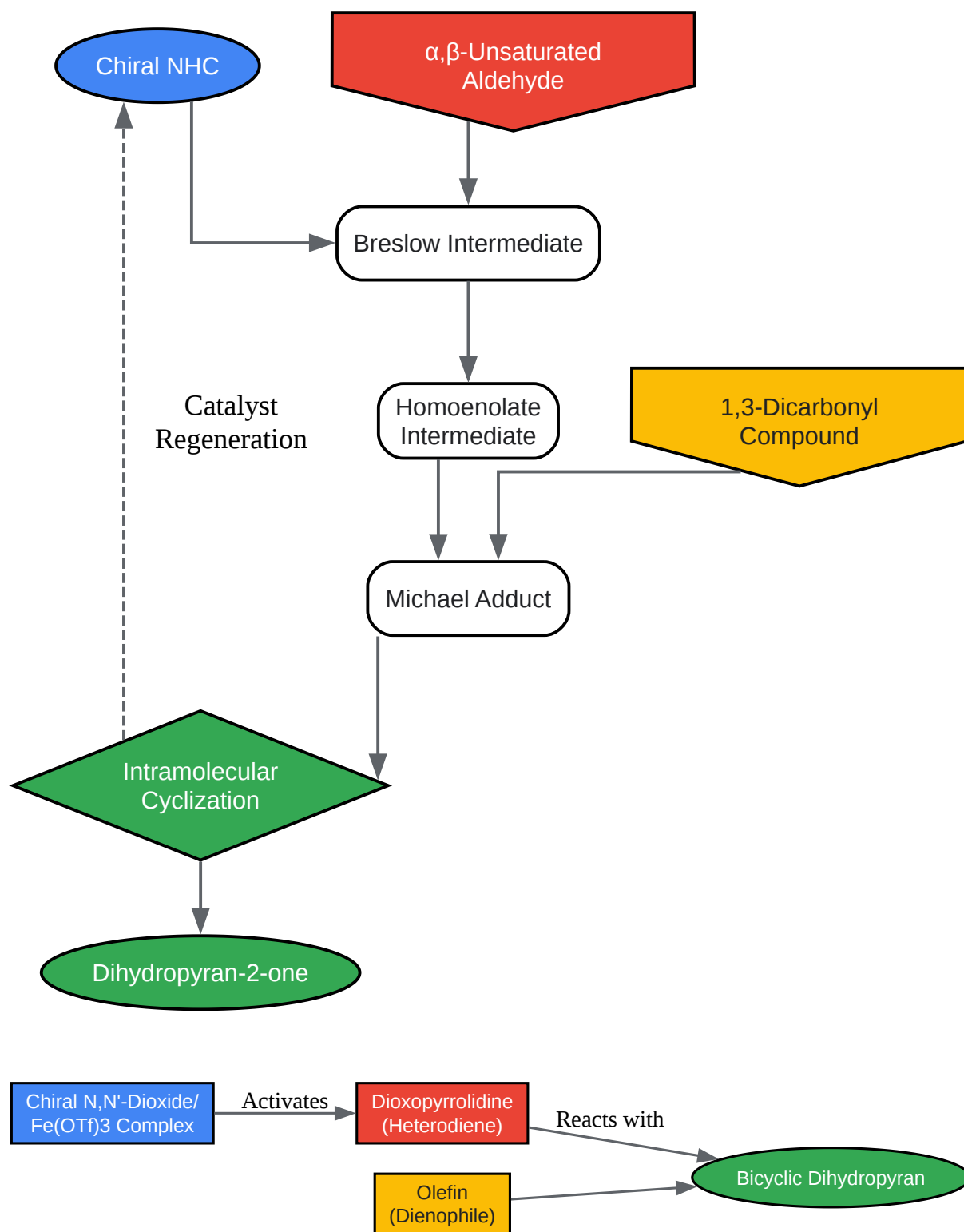
Method 1: Organocatalytic Domino Michael–Hemiacetalization Reaction

This protocol describes a highly efficient one-pot organocatalytic domino Michael–hemiacetalization reaction for the synthesis of polyfunctionalized dihydropyrans. The reaction proceeds via a squaramide-catalyzed Michael addition of a 1,3-dicarbonyl compound to an α -hydroxymethyl nitroalkene, followed by an intramolecular hemiacetalization and subsequent dehydration.

Experimental Workflow







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